molecular formula C14H11FO2 B14749859 2-Fluoro-6-methyl-3-phenylbenzoic acid

2-Fluoro-6-methyl-3-phenylbenzoic acid

Cat. No.: B14749859
M. Wt: 230.23 g/mol
InChI Key: DAFWXJCQEOENAU-UHFFFAOYSA-N
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Description

2-Fluoro-6-methyl-3-phenylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom, a methyl group, and a phenyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methyl-3-phenylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated aromatic compound under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methyl-3-phenylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom or other substituents on the aromatic ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized aromatic compounds.

Scientific Research Applications

2-Fluoro-6-methyl-3-phenylbenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in the study of biological pathways and interactions, particularly those involving fluorinated aromatic compounds.

    Industry: Used in the production of specialty chemicals, materials, and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 2-Fluoro-6-methyl-3-phenylbenzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, as well as its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Fluoro-6-methyl-3-phenylbenzoic acid include other fluorinated benzoic acids and methylbenzoic acids, such as:

  • 2-Fluoro-3-methylbenzoic acid
  • 3-Fluoro-2-methylbenzoic acid
  • 4-Fluoro-3-methylbenzoic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

2-fluoro-6-methyl-3-phenylbenzoic acid

InChI

InChI=1S/C14H11FO2/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8H,1H3,(H,16,17)

InChI Key

DAFWXJCQEOENAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

Origin of Product

United States

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